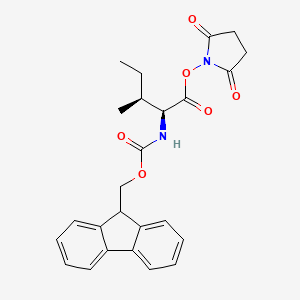

Fmoc-ile-OSu

Description

Contextualization within Modern Peptide Synthesis Paradigms

The synthesis of peptides, once a formidable challenge, has become a routine yet highly refined process thanks to decades of research and development. This progress has been largely driven by the innovation of protecting group strategies and efficient coupling reagents. The current landscape of peptide synthesis is dominated by solid-phase techniques, for which compounds like Fmoc-Ile-OSu are indispensable.

Historical Evolution of Fmoc Chemistry in Peptide Synthesis Research

The journey to the current state of peptide synthesis involved a critical shift from classical solution-phase methods to the more efficient solid-phase peptide synthesis (SPPS), a concept developed by Bruce Merrifield, which earned him the Nobel Prize. peptide.com Initially, the dominant SPPS strategy utilized the tert-butyloxycarbonyl (Boc) protecting group for the Nα-amino group of amino acids. peptide.comiris-biotech.de This method, however, required the repeated use of strong acids for deprotection, which could lead to the degradation of sensitive peptide sequences and premature cleavage of side-chain protecting groups. nih.govnih.govsemanticscholar.org

A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov The Fmoc group is stable to acids but can be readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. lgcstandards.comontosight.aiwikipedia.org This base-lability offered a chemically milder and orthogonal alternative to the acid-labile Boc group. iris-biotech.denih.gov

The adoption of Fmoc chemistry in SPPS during the late 1970s, in what is known as the Fmoc/tBu strategy, marked a significant advancement. peptide.comnih.gov This strategy employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. nih.gov The orthogonality of this protection scheme, where the two types of protecting groups are removed by different chemical mechanisms, minimizes unwanted side reactions and simplifies the synthesis process. nih.govsemanticscholar.org The mild conditions of Fmoc chemistry proved particularly advantageous for the synthesis of complex peptides, including those containing sensitive residues like tryptophan or post-translational modifications such as phosphorylation and glycosylation. nih.govnih.govsemanticscholar.org By the mid-1990s, Fmoc chemistry had become the predominant method used in peptide synthesis laboratories. nih.gov The success and widespread adoption of Fmoc SPPS were also fueled by its ease of automation, as the deprotection step releases a fluorenyl group that has a strong UV absorbance, allowing for real-time monitoring of the synthesis progress. nih.govsemanticscholar.org

| Timeline of Key Developments in Peptide Synthesis | Description | Reference |

| 1963 | R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS). | peptide.com |

| 1964 | The Boc/Bzl protection scheme is introduced by Merrifield. | peptide.com |

| 1970 | Louis A. Carpino and Grace Y. Han introduce the base-labile Fmoc protecting group. | peptide.comnih.gov |

| 1978 | The Fmoc/tBu strategy for SPPS is developed by Meienhofer and coworkers. | peptide.com |

| Mid-1990s | Fmoc chemistry becomes the most widely used method in peptide synthesis. | nih.gov |

Significance of N-Hydroxysuccinimide (OSu) Activated Esters in Peptide Chemistry

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the next. bachem.com Over the years, various activation methods have been developed, with the use of active esters being a prominent strategy. bachem.com N-Hydroxysuccinimide (NHS), also denoted as HOSu, esters were introduced by George W. Anderson and colleagues in 1963 as highly effective activating agents. amerigoscientific.comgoogle.com

NHS esters are formed by the reaction of a carboxylic acid with N-hydroxysuccinimide, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.comenamine.netwikipedia.org These activated esters are particularly valuable because they are stable enough to be isolated, purified, and stored, yet they react efficiently with primary amines under mild conditions to form a stable amide bond. chemicalbook.comnih.govrsc.orgd-nb.info The by-product of the coupling reaction, N-hydroxysuccinimide, is water-soluble, which simplifies its removal during the purification process. google.comenamine.net

The favorable reactivity, relative stability towards hydrolysis, and the ease of by-product removal have made NHS esters one of the most widely used classes of activated esters in organic synthesis, particularly for bioconjugation and peptide synthesis. chemicalbook.comrsc.orgd-nb.infothieme-connect.com They are compatible with aqueous conditions, which is a significant advantage in biological applications. bachem.com While other active esters exist, NHS esters remain a popular choice due to their balanced reactivity and handling properties. amerigoscientific.com However, it is noted that for sterically hindered amino acids, the coupling reaction using OSu esters might be slower. reddit.combeilstein-journals.org

| Property of NHS Esters | Significance in Peptide Chemistry | Reference |

| Stability | Can be isolated, purified, and stored. | chemicalbook.comnih.govrsc.orgd-nb.info |

| Reactivity | React efficiently with primary amines to form amide bonds. | chemicalbook.comnih.gov |

| Mild Reaction Conditions | Compatible with sensitive functional groups and aqueous environments. | wikipedia.orgbachem.com |

| Water-Soluble By-product | Simplifies purification of the desired peptide. | google.comenamine.net |

Role of this compound as a Key Building Block in Contemporary Peptide Science

This compound is a chemical compound that combines the features of both Fmoc chemistry and NHS ester activation. It is the N-hydroxysuccinimide ester of the amino acid isoleucine, with its α-amino group protected by the Fmoc group. chemimpex.com This structure makes it a ready-to-use building block for the incorporation of an isoleucine residue into a growing peptide chain during Fmoc-based solid-phase peptide synthesis. chemimpex.comchemimpex.com

As a pre-activated amino acid derivative, this compound streamlines the synthesis process by eliminating the need for in-situ activation steps, which can sometimes lead to side reactions. chemimpex.com The use of this compound allows for efficient and controlled peptide bond formation. chemimpex.com The isoleucine residue, with its bulky and sterically hindered side chain, can sometimes present challenges in peptide coupling; the use of an activated ester like the OSu ester can help to drive the reaction to completion. beilstein-journals.org

The compound is widely utilized in the synthesis of complex peptides, peptide-based therapeutics, and diagnostic agents. chemimpex.com Its role is crucial in constructing peptide sequences that are important for studying protein structure-function relationships, developing novel biomaterials, and for drug discovery. chemimpex.commtoz-biolabs.com The commercial availability of high-purity this compound and other similar Fmoc-amino acid-OSu derivatives has been a significant factor in the widespread success and automation of Fmoc SPPS. nih.govsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCMQYXXCGKJHT-WNSKOXEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Kinetic Investigations of Reactions Involving Fmoc Ile Osu

Fundamental Mechanisms of Peptide Bond Formation with Fmoc-Ile-OSu

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. In synthetic peptide chemistry, this process is facilitated by activating the carboxyl group to make it more susceptible to nucleophilic attack by the amino group.

Role of Active Esters in Coupling Reactions

Active esters, such as the N-hydroxysuccinimide (OSu) ester of Fmoc-isoleucine, are widely employed in peptide synthesis to facilitate the formation of peptide bonds. bachem.comuniurb.it The OSu group is an excellent leaving group, which enhances the electrophilicity of the carboxyl carbon, thereby promoting the nucleophilic attack by the amino group of the incoming amino acid. uniurb.it This activation strategy is a two-step process: the activation of the carboxyl group and the subsequent acylation of the amino group. bachem.com

The use of pre-formed and stable active esters like this compound offers several advantages. bachem.comwiley-vch.de They are highly reactive building blocks that can be isolated, purified, and stored, ensuring high purity of the starting materials. bachem.commerck-lifescience.com.tw This approach is particularly beneficial in automated solid-phase peptide synthesis (SPPS). bachem.com The reaction proceeds under mild conditions and is compatible with a range of protecting groups commonly used in peptide chemistry, including Boc, Cbz, and Trt. beilstein-journals.orgresearchgate.net The stability and reactivity of this compound make it a reliable reagent for the controlled and sequential assembly of peptide chains. lookchem.com

Intermediates in this compound Mediated Amidation

The reaction between this compound and an amino component proceeds through a tetrahedral intermediate. The nucleophilic amino group attacks the activated carbonyl carbon of the OSu ester. This is followed by the collapse of the intermediate and the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of the new peptide bond. uniurb.it

In some synthetic methodologies, this compound can be used to generate other reactive intermediates in situ. For instance, it can react with sodium hydroselenide (NaHSe) to form the corresponding selenocarboxylate (Fmoc-Ile-SeNa). beilstein-journals.orgresearchgate.net This highly reactive intermediate can then rapidly react with an azide (B81097) to form an amide bond, a process that is efficient even for sterically hindered amino acids like isoleucine. beilstein-journals.orgresearchgate.net The steric hindrance of the isoleucine side chain can slow down the initial formation of the selenocarboxylate, sometimes requiring higher reaction temperatures to proceed to completion. beilstein-journals.orgresearchgate.net However, once formed, the amidation step proceeds quickly. beilstein-journals.orgresearchgate.net

Stereochemical Integrity in this compound Coupling Reactions

Maintaining the chirality of the amino acids is paramount in peptide synthesis, as even small amounts of racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences.

Minimization of Racemization during Activation and Coupling

The urethane-type protecting group, Fmoc, is specifically designed to suppress racemization during the activation and coupling steps. bachem.comnih.gov Racemization typically occurs through the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily tautomerize to its aromatic isomer, leading to the loss of stereochemical integrity. bachem.com The electron-withdrawing nature of the Fmoc group on the α-amino nitrogen disfavors the formation of this oxazolone (B7731731) intermediate. bachem.com

The choice of coupling reagents and conditions also plays a crucial role in minimizing racemization. The use of carbodiimides with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues under acidic conditions is a standard method to maintain stereochemical integrity. nih.gov For sterically hindered and racemization-prone couplings, specific reagents and protocols are employed. The use of pre-activated esters like this compound is advantageous as it reduces the risk of racemization that can occur during in situ activation steps. bachem.com Furthermore, performing couplings at lower temperatures can help to minimize racemization and other side reactions. beilstein-journals.org

Side Reactions and Mitigation Strategies in this compound Chemistry

Despite the robustness of the Fmoc-OSu strategy, certain side reactions can occur, leading to the formation of impurities. Understanding these side reactions is crucial for developing strategies to mitigate their formation and ensure the synthesis of high-purity peptides.

Formation of Undesired Byproducts (e.g., Fmoc-β-Ala-OH)

A notable side reaction associated with the use of Fmoc-OSu for the protection of amino acids is the formation of Fmoc-β-Ala-OH and related impurities. nih.govsigmaaldrich-jp.comcore.ac.uk This occurs through a base-catalyzed ring-opening of the succinimide (B58015) moiety of Fmoc-OSu, followed by a Lossen rearrangement. sigmaaldrich-jp.comchimia.ch The resulting isocyanate can then react with water to form an unstable carbamic acid, which decarboxylates to yield β-alanine. This β-alanine can then be acylated by another molecule of Fmoc-OSu to give Fmoc-β-Ala-OH. core.ac.uk

This side reaction is particularly problematic as the resulting Fmoc-β-Ala-OH can be incorporated into the growing peptide chain, leading to the formation of a failure sequence that can be difficult to remove during purification. chimia.ch The formation of these β-alanine-related byproducts is reported to be more significant with sterically hindered amino acids. sigmaaldrich-jp.com While the amounts are often small (0.1-0.4%), they are considered unacceptable in the manufacturing of pharmaceutical-grade peptides. core.ac.uk The HPLC analysis of commercial Fmoc-OSu has shown that this side-reaction primarily occurs during the protection of the amino acid, not during the preparation of the Fmoc-OSu reagent itself. core.ac.uk To circumvent this issue, alternative Fmocylating reagents, such as Fmoc-Oxyma, have been developed to eliminate the formation of β-alanyl-related byproducts. sigmaaldrich-jp.com

Strategies for Suppressing Side Reactions during Fmoc-Protection

The use of Fmoc-OSu for the Nα-protection of amino acids, including isoleucine, is generally efficient but can be complicated by the formation of specific side products. A notable side reaction is the formation of Fmoc-dipeptides, such as Fmoc-β-Ala-AA-OH, through a Lossen rearrangement rsc.orgub.edu. This impurity arises when excess Fmoc-OSu reacts with the already formed Fmoc-amino acid ub.edumesalabs.com. The presence of two nucleophiles, the N-hydroxysuccinimide (OSu) and hydroxyl (OH-) ions, in the reaction environment facilitates this undesired pathway ub.edu.

Several strategies have been developed to minimize these and other side reactions during the Fmoc-protection step:

Alternative Fmoc Donors: The reactivity of the Fmoc-donating reagent is a critical factor. While highly reactive agents like Fmoc-chloride (Fmoc-Cl) are effective, they increase the likelihood of dipeptide formation wiley-vch.de. Fmoc-OSu is often preferred as a moderately reactive alternative, balancing efficiency with a reduced risk of side reactions wiley-vch.de. For even greater suppression of impurities, less reactive donors such as Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBt) can be employed. Although the reaction with Fmoc-2-MBt is significantly slower, it can proceed without the formation of Fmoc-dipeptides ub.edu.

Control of Reaction Conditions: Adjusting the reaction environment can effectively suppress side reactions. In mechanochemical (ball-milling) syntheses, the formation of side products typically seen in solution-based methods was reportedly avoided rsc.org. When using Fmoc-Cl, the addition of zinc dust can neutralize the liberated HCl without increasing the medium's pH. This prevents the ionization of the carboxylic acid group, thereby inhibiting the formation of mixed anhydrides that lead to dipeptides wiley-vch.de.

Reagent Purity: The purity of the starting materials is crucial, as commercial preparations of Fmoc-amino acids made using Fmoc-OSu have been found to contain low levels of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH contaminants ub.edu. Using highly pure Fmoc-OSu is a straightforward approach to prevent the introduction of these impurities.

Resin Choice in SPPS: In the broader context of peptide synthesis, side reactions like diketopiperazine (DKP) formation can occur, especially when proline is one of the first two amino acids peptide.com. While not directly a feature of the initial protection step, the choice of resin, such as the sterically hindering 2-chlorotrityl chloride resin, can inhibit DKP formation during subsequent synthesis steps peptide.comiris-biotech.de.

The following table compares different Fmoc-donating reagents and their propensity for side-product formation.

Table 1: Comparison of Fmoc-Donating Reagents

| Reagent | Relative Reactivity | Reaction Time for Full Conversion | Propensity for Dipeptide Side Reaction | Reference |

|---|---|---|---|---|

| Fmoc-Cl | High | - | High | wiley-vch.de |

| Fmoc-OSu | Moderate | ~0.5 hours | Low to Moderate | ub.eduwiley-vch.de |

| Fmoc-2-MBt | Low | ~24 hours | Very Low/Avoided | ub.edu |

| Fmoc-N3 | Low | Sluggish | Low | wiley-vch.de |

Reaction Kinetics in this compound Mediated Transformations

The N-hydroxysuccinimidyl ester of Fmoc-isoleucine is designed for efficient acylation of nucleophiles, most commonly the free amino terminus of a growing peptide chain in SPPS. The OSu group is an excellent leaving group, making the ester highly reactive towards aminolysis uniurb.it. This reactivity ensures that the coupling reaction proceeds readily under standard synthesis conditions. The general mechanism for Fmoc group removal involves a base-catalyzed β-elimination, which works best in polar, electron-donating solvents researchgate.net.

Steric Hindrance Effects on Reaction Rates

A defining characteristic of isoleucine is its β-branched sec-butyl side chain, which imparts significant steric bulk. This structural feature has a profound impact on the kinetics of reactions involving this compound.

Slower Reaction Rates: The steric hindrance presented by the isoleucine side chain can impede the approach of a nucleophile to the ester's carbonyl carbon, resulting in slower reaction rates compared to sterically unencumbered amino acids wiley-vch.deub.edu. This sluggishness is a well-documented challenge in peptide synthesis involving β-branched residues.

Requirement for Harsher Conditions: To drive reactions to completion, more forcing conditions may be necessary. In one study, the reaction of this compound with sodium hydroselenide to form a selenocarboxylate intermediate required a higher temperature (room temperature) to achieve completion, a direct consequence attributed to steric hindrance researchgate.net. This contrasts with less hindered Fmoc-amino acid-OSu esters, which reacted more readily.

General Applicability: The challenge of reduced coupling rates due to steric hindrance is not unique to this compound but is a general principle in peptide chemistry ub.edu. The bulky nature of isoleucine consistently requires optimization of coupling times or conditions to ensure efficient peptide bond formation.

Impact of Reaction Conditions on Conversion Efficiency

The efficiency of transformations mediated by this compound is highly dependent on the specific reaction conditions employed. Key factors include temperature, solvent, and the nature of the reactants.

Temperature: As suggested by the steric hindrance effect, temperature is a critical lever for controlling reaction efficiency. For sterically hindered substrates like this compound, elevating the reaction temperature can provide the necessary activation energy to overcome the kinetic barrier, leading to higher conversion rates and shorter reaction times researchgate.net.

Solvent: The choice of solvent plays a crucial role. Fmoc-protection and subsequent deprotection reactions are favored in polar, electron-donating solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) researchgate.net. These solvents effectively solvate the reactants and intermediates, facilitating the desired chemical transformations. Reactions in less polar media, like dichloromethane (B109758) (DCM), are generally less efficient researchgate.net. The synthesis of Fmoc-PABA from Fmoc-OSu, for example, is performed in dry dioxane nih.gov.

The table below summarizes the influence of various conditions on reactions involving this compound.

Table 2: Influence of Reaction Conditions on this compound Transformations

| Condition | Effect | Observation | Reference |

|---|---|---|---|

| Temperature | Increased temperature can overcome steric hindrance. | Reaction of this compound with NaHSe required room temperature for completion, unlike less hindered analogs. | researchgate.net |

| Solvent Polarity | Polar, electron-donating solvents enhance reaction rates. | Fmoc-related reactions are more efficient in DMF or NMP compared to DCM. | researchgate.net |

| Steric Bulk of other Reactants | Increased steric bulk on the coupling partner slows the reaction. | Reactions are slower with t-butyl esters compared to methyl esters. | rsc.org |

Applications of Fmoc Ile Osu in Sophisticated Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Advancements with Fmoc-Ile-OSu

The advent of Fmoc-based SPPS marked a significant advancement over older methods, such as those using t-butyloxycarbonyl (Boc) protection, which required repetitive use of harsh acids like trifluoroacetic acid (TFA) for deprotection. nih.gov The milder conditions of Fmoc chemistry are more compatible with a wider range of peptide sequences and modifications, and the release of the fluorenyl group upon deprotection provides a convenient method for monitoring reaction progress via UV absorbance. nih.govmdpi.com The high quality and availability of Fmoc building blocks, including this compound, have made Fmoc SPPS the predominant method for peptide synthesis today. nih.govresearchgate.net

Routine Synthesis of Complex Peptide Sequences

The use of Fmoc-protected amino acids like this compound is fundamental to the routine synthesis of increasingly long and complex peptide sequences. nih.gov The high purity of commercially available Fmoc building blocks has been a key factor in improving the quality and success rate of these syntheses. nih.govresearchgate.net While a figure of around 50 amino acids is often cited as a routine target length, significant advances have pushed this limit further. nih.gov However, the synthesis of complex peptides is not without challenges, such as the formation of aspartimide side products when sequences contain aspartic acid, and aggregation of the growing peptide chain, which can hinder reagent access. nih.govresearchgate.net Methodological advancements within Fmoc-SPPS, such as the use of specialized coupling reagents and protecting groups, help to mitigate these issues. nih.gov

| Side Reactions | Unwanted chemical reactions, such as aspartimide formation or racemization. nih.gov | These reactions lead to impurities that can be difficult to separate from the final product and may alter its biological activity. chempep.com |

Synthesis of Modified Peptides (e.g., Phosphorylated, Glycosylated Peptides)

Fmoc-SPPS is the preferred method for synthesizing peptides containing post-translational modifications (PTMs) like phosphorylation and glycosylation. nih.gov This is because many of these modifications are unstable under the harsh acidic conditions required by other synthetic strategies, such as Boc-SPPS which uses hydrogen fluoride (B91410) (HF) for final cleavage. nih.gov The mild, base-labile nature of the Fmoc group and the final cleavage with TFA-based cocktails allow for the preservation of these sensitive functionalities. nih.gov

The synthesis is typically achieved by incorporating pre-formed, appropriately protected amino acid building blocks during the chain elongation process. nih.govnih.gov For example, a phosphorylated peptide would be synthesized using an Fmoc-protected phosphoserine, phosphothreonine, or phosphotyrosine derivative alongside standard building blocks like this compound. Similarly, glycopeptides are assembled using glycosylated Fmoc-amino acids. nih.gov The compatibility of the Fmoc chemistry ensures that these complex, modified residues are seamlessly integrated into the peptide sequence. nih.gov

Table 2: Common Post-Translational Modifications Synthesized via Fmoc-SPPS

| Modification | Description | Relevance of Fmoc Chemistry |

|---|---|---|

| Phosphorylation | Addition of a phosphate (B84403) group, typically to Ser, Thr, or Tyr residues. | The phosphate ester is sensitive to the strong acids used in Boc chemistry but is compatible with the milder conditions of Fmoc-SPPS. nih.gov |

| Glycosylation | Attachment of a carbohydrate moiety to the peptide backbone (N- or O-linked). | Glycosidic bonds are often acid-labile, making the orthogonal protection scheme of Fmoc-SPPS essential for successful synthesis. nih.govnih.gov |

| Sulfation | Addition of a sulfo group, typically to a tyrosine residue. | Similar to phosphorylation, the sulfate (B86663) ester linkage is better preserved under the milder deprotection and cleavage conditions of the Fmoc protocol. |

| Acetylation | Addition of an acetyl group, commonly at the N-terminus. | N-terminal acetylation is easily performed on the resin after the final Fmoc group is removed and before side-chain deprotection. |

Application in Peptide Libraries and Combinatorial Chemistry

Fmoc chemistry is exceptionally well-suited for the generation of peptide libraries for drug discovery and biological research. nih.gov The "one-bead-one-compound" (OBOC) combinatorial library method, which uses a "split-mix" synthesis approach, heavily relies on Fmoc-SPPS to create vast numbers of unique peptide sequences on individual resin beads. mdpi.comresearchgate.net In this method, resin beads are divided into portions, a different Fmoc-amino acid is coupled to each portion, and then all portions are pooled back together. researchgate.net Repeating this process allows for the generation of a library where each bead displays a single, unique peptide sequence. researchgate.netnih.gov

This compound and other activated Fmoc-amino acids are the building blocks for this process. Furthermore, Fmoc-OSu itself has a specific application in the high-throughput sequencing of "hit" beads identified during library screening. nih.gov A technique known as partial Edman degradation/mass spectrometry (PED/MS) uses a mixture of phenyl isothiocyanate (PITC) and a terminating agent like Fmoc-OSu in each cycle. nih.gov This generates a ladder of peptide fragments on the bead, which can be analyzed by mass spectrometry to rapidly determine the sequence of the active peptide. nih.gov

Role in Synthesis of Hydrocarbon-Stapled Peptides

Hydrocarbon-stapled peptides are a class of molecules where the α-helical secondary structure is locked in place by a synthetic brace. anaspec.comnih.gov This modification can enhance protease resistance, cell permeability, and target binding affinity. anaspec.comfrontiersin.org The synthesis of these sophisticated architectures is achieved using standard Fmoc-SPPS, with the key addition of specialized, non-natural amino acids bearing olefinic side chains. frontiersin.orgnih.gov

A standard Fmoc protocol is used to assemble the peptide chain, incorporating both regular proteinogenic amino acids via reagents like this compound and the custom α,α-disubstituted olefin-bearing amino acids at specific positions (e.g., i and i+4 or i and i+7). anaspec.comnih.gov After the linear sequence is assembled on the resin, an intramolecular ring-closing metathesis (RCM) reaction is performed using a ruthenium catalyst to form the hydrocarbon staple. frontiersin.orgresearchgate.net The synthesis of the non-natural amino acid building blocks themselves often involves the use of Fmoc-OSu to install the requisite Nα-Fmoc protecting group. nih.gov The entire process showcases the flexibility of the Fmoc-SPPS platform to accommodate non-standard monomers alongside conventional ones to create complex, constrained peptide structures.

Innovations in Resin Technology for Fmoc-SPPS with this compound

The solid support, or resin, is a critical component of SPPS. du.ac.in Innovations in resin technology aim to improve synthesis efficiency, particularly for difficult sequences prone to aggregation. One such innovation is the development of core-shell resins. nih.gov

An ideal core-shell resin restricts the peptide synthesis to the outer, more accessible layer of the bead, leaving the inner core inert. nih.gov This can improve reaction kinetics and prevent peptide chains from becoming trapped and inaccessible within the resin's internal matrix. A controllable core-shell architecture has been constructed by coupling Fmoc-OSu to the amino groups located on the shell layer of an aminomethyl polystyrene resin. nih.gov This process effectively functionalizes only the outer portion of the bead. The resulting core-shell resin has demonstrated superior performance in the synthesis of hydrophobic peptides and other difficult sequences compared to traditional, non-core-shell resins. nih.gov This approach highlights a sophisticated use of an Fmoc-activating reagent not as a building block in the peptide chain itself, but as a tool to engineer the solid support for more efficient synthesis. nih.gov

Solution-Phase Peptide Synthesis (LPPS) Contributions

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers advantages for large-scale production and the synthesis of long or difficult peptide sequences by allowing for purification of intermediates. This compound plays a significant role in this methodology, particularly in strategies involving the coupling of peptide fragments.

Application in Segment Condensation and Fragment Coupling

Segment condensation is a powerful strategy for synthesizing large peptides and small proteins, where smaller, protected peptide fragments are synthesized independently and then coupled together in solution. researchgate.netresearchgate.net This approach minimizes the cumulative errors of stepwise synthesis. This compound is particularly useful for preparing the N-terminal isoleucine residue of a peptide segment in a highly activated state, ready for efficient coupling.

The N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily forms a stable amide bond with the free N-terminal amine of another peptide fragment. This reaction is typically performed in an appropriate organic solvent. By activating the C-terminal carboxyl group of the isoleucine residue, this compound facilitates a high-yield coupling reaction, which is essential for the success of a multi-segment condensation strategy. While the primary application of Fmoc-protected amino acids is in solid-phase peptide synthesis (SPPS), the principles of activation and coupling are fundamental to solution-phase strategies as well, where activated monomers can be used to build fragments or to couple them. mdpi.com

Specific Challenges and Strategies in LPPS with this compound

The use of this compound in LPPS is not without its challenges. The isoleucine residue is β-branched and sterically hindered, which can slow down the coupling reaction rate compared to less bulky amino acids. This steric hindrance can lead to incomplete coupling, resulting in deletion sequences that are difficult to separate from the target peptide.

Furthermore, the high reactivity of the OSu ester, while beneficial for coupling, can also lead to side reactions if not properly controlled. The primary challenge in any peptide coupling is the prevention of racemization, especially during fragment condensation. nih.gov While urethane-based protecting groups like Fmoc are designed to suppress racemization, the conditions for solution-phase coupling (e.g., base, temperature) must be carefully optimized. nih.gov

Strategies to overcome these challenges include:

Solvent Choice: Utilizing solvents that can effectively solvate both the activated this compound and the peptide fragment to ensure optimal reaction kinetics. nih.gov Solvents like N,N-dimethylformamide (DMF) or mixtures containing N-methylpyrrolidone (NMP) are often employed. nih.gov

Temperature Control: Performing the coupling at controlled, often reduced, temperatures can help minimize potential side reactions and racemization.

Stoichiometry and Reaction Time: Careful optimization of the molar ratio of the reactants and the reaction time is crucial to drive the coupling to completion without increasing the risk of side product formation.

Synthesis of Bioactive Peptides and Peptide Conjugates

This compound is a key building block in the synthesis of a wide array of functional peptides, from therapeutics to specialized biochemical tools like enzyme substrates.

Development of Peptide-Based Therapeutics and Diagnostic Agents

The Fmoc/tBu strategy is the dominant method for the chemical synthesis of peptides for research and pharmaceutical applications. nih.govnih.gov The incorporation of isoleucine is critical for the structure and function of many bioactive peptides, contributing to hydrophobic interactions that are often essential for receptor binding and biological activity. This compound serves as a precursor for introducing this residue. Although most large-scale therapeutic peptide manufacturing relies on solid-phase synthesis, the underlying chemistry and the high quality of reagents like this compound are paramount. nih.gov The development of peptide drugs and diagnostic agents has seen continuous growth, with numerous approvals for peptide-based therapeutics in recent years. mdpi.com The synthesis of these complex molecules relies on the availability of high-purity, reactive building blocks like Fmoc-activated amino acids.

Bioconjugation Strategies Utilizing this compound

Bioconjugation involves linking a peptide to another molecule, such as a fluorescent dye, a polymer like polyethylene (B3416737) glycol (PEG), or a cytotoxic drug. The OSu ester of this compound is an amine-reactive group, making it suitable for direct conjugation to molecules bearing a primary or secondary amine.

This reactivity can be harnessed in several ways. For instance, a molecule can be functionalized with an amino group and then reacted with this compound to attach the protected amino acid. More commonly in peptide chemistry, the this compound is used to introduce the Fmoc-Isoleucine unit onto a larger scaffold or as the first step in building a peptide chain off of a non-peptidic, amine-containing core molecule. The Fmoc group itself can also be considered a conjugate, providing hydrophobicity and a UV-active handle for detection. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the succinimidyl ester, displacing the N-hydroxysuccinimide leaving group to form a stable amide bond. youtube.com

Synthesis of Enzyme Substrates (e.g., Chromogenic/Fluorogenic Protease Substrates)

A significant application of this compound is in the synthesis of chromogenic and fluorogenic substrates for detecting protease activity. 5-diagnostics.com These substrates are short peptides containing a specific cleavage sequence for a target enzyme, which are conjugated to a reporter molecule—either a chromophore or a fluorophore. nih.gov When the enzyme cleaves the peptide bond, the reporter molecule is released, causing a measurable change in color or fluorescence.

This compound can be used to synthesize precursors for these substrates. For example, it can be reacted with an amine-containing chromophore like p-nitroaniline (pNA) or a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting product, such as Fmoc-Ile-pNA or Fmoc-Ile-AMC, can then be used as a building block in a stepwise peptide synthesis to create the full enzyme substrate. This approach allows for the precise placement of the reporter group at the C-terminus of the recognition sequence. The use of activated OSu esters provides an efficient route to these important biochemical tools.

The following table details the synthesis of various Nα-protected aminoacyl chromogenic and fluorogenic precursors, demonstrating the utility of the OSu activation strategy.

| Entry | Nα-Protected Amino Acid-OSu Ester | Product | Yield (%) |

| 1 | Cbz-Gly-OSu | Cbz-Gly-pNA | 98 |

| 2 | Cbz-Tyr-OSu | Cbz-Tyr-pNA | 90 |

| 3 | Fmoc-Thr-OSu | Fmoc-Thr-pNA | 91 |

| 4 | This compound | Fmoc-Ile-pNA | 90 |

| 5 | Boc-Phe-OSu | Boc-Phe-pNA | 91 |

| 6 | Cbz-Gly-OSu | Cbz-Gly-AMC | 92 |

| 7 | Cbz-Tyr-OSu | Cbz-Tyr-AMC | 86 |

| 8 | Boc-Phe-OSu | Boc-Phe-AMC | 86 |

| 9 | Fmoc-Met-OSu | Fmoc-Met-AMC | 82 |

This interactive table presents data on the synthesis of p-nitroanilide (pNA) and 7-amino-4-methylcoumarin (AMC) conjugates from various activated amino acid esters.

Synthesis of Phosphinic Pseudodipeptides

Phosphinic pseudodipeptides are analogues of dipeptides where the amide bond is replaced by a phosphinic acid moiety. This structural modification imparts resistance to enzymatic degradation and allows them to act as potent and selective inhibitors of metalloproteases, a class of enzymes implicated in various pathological conditions. The synthesis of these sophisticated molecules often involves a multi-step process, with the precise and efficient introduction of amino acid side chains being a crucial aspect.

A key step in the synthesis of certain phosphinic pseudodipeptides involves the protection of the N-terminal amino group after the formation of the core phosphinic structure. Research has demonstrated a concise one-pot, three-step reaction sequence for this purpose. This sequence includes the double deprotection of both the N- and C-termini under catalytic hydrogenation conditions, followed by the selective protection of the newly freed N-terminus with an Fmoc group.

In the synthesis of an Fmoc-Gly-Ile phosphinic pseudodipeptide, a precursor to matrix metalloproteinase inhibitors, the final step involves the use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) to introduce the Fmoc protecting group onto the glycine (B1666218) residue. This reaction is carried out in the presence of 5% Palladium on activated charcoal under a hydrogen atmosphere. The process yields the desired Fmoc-protected phosphinic pseudodipeptide. While this specific example details the synthesis of a Gly-Ile pseudodipeptide, the methodology is broadly applicable to the synthesis of other phosphinic pseudodipeptides. In the case of a pseudodipeptide with an N-terminal isoleucine, this compound would be the reagent of choice for this final N-protection step, ensuring the resulting building block is suitable for subsequent solid-phase peptide synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield |

| Z-protected phosphinic pseudodipeptide benzyl (B1604629) ester | Fmoc-OSu | 5% Pd/C, H₂ | Fmoc-Gly-Ile phosphinic pseudodipeptide | 70% |

Neuropeptide Synthesis Research

Neuropeptides are a diverse class of signaling molecules in the nervous system that play crucial roles in a wide range of physiological processes, including pain perception, mood regulation, and learning and memory. The chemical synthesis of neuropeptides and their analogues is a vital tool for researchers to investigate their structure-activity relationships, receptor interactions, and therapeutic potential.

Fmoc-based solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptide chains, and Fmoc-protected amino acids, such as this compound, are fundamental reagents in this process. The Fmoc group provides a base-labile protecting group for the α-amino group of the amino acid, allowing for its selective removal at each step of the synthesis, while the N-hydroxysuccinimide ester provides a pre-activated form of the carboxylic acid, facilitating efficient peptide bond formation.

The synthesis of various neuropeptides and their analogues that contain isoleucine residues relies on the incorporation of Fmoc-protected isoleucine. For instance, in the solid-phase synthesis of opioid peptides like [Leu]enkephalin and dermorphin, Fmoc-amino acids are sequentially coupled to a solid support. Similarly, the synthesis of neurotensin (B549771) analogues, such as those targeting the neurotensin receptor 2, utilizes Fmoc-based SPPS. nih.gov Substance P analogues, which are studied for their role in inflammation and pain, are also synthesized using Fmoc chemistry.

While many research articles describe the synthesis of these isoleucine-containing neuropeptides using Fmoc-SPPS, they often refer to the use of "Fmoc-amino acids" in a general sense. However, it is understood that for the incorporation of an isoleucine residue, a suitably protected and activated form, such as this compound or Fmoc-Ile-OH activated in situ, is employed. Commercial suppliers of chemical reagents highlight the use of Fmoc-L-isoleucine N-hydroxysuccinimide ester in synthesizing neuropeptides to aid in the understanding of neurological pathways and the development of treatments for neurodegenerative diseases. chemimpex.com

| Neuropeptide Class | Isoleucine-Containing Example | Synthetic Methodology | Relevance of this compound |

| Opioid Peptides | [Leu]enkephalin | Fmoc-Solid Phase Peptide Synthesis | Incorporation of the isoleucine residue. |

| Neurotensins | Neurotensin (8-13) fragment | Fmoc-Solid Phase Peptide Synthesis | Incorporation of the isoleucine residue at position 12. |

| Tachykinins | Substance P | Fmoc-Solid Phase Peptide Synthesis | Used in the synthesis of analogues containing isoleucine. |

Advanced Analytical and Computational Methodologies in Fmoc Ile Osu Research

Spectroscopic and Chromatographic Techniques for Reaction Monitoring

The successful synthesis of peptides using Fmoc-Ile-OSu hinges on the precise monitoring of reaction steps, ensuring high purity and yield. To this end, a combination of spectroscopic and chromatographic methods is employed.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

Interactive Table: Key Parameters in HPLC Analysis of Fmoc-Protected Compounds

| Parameter | Description | Relevance to this compound Research |

| Stationary Phase | The solid material in the column that interacts with the sample components. C18 is a common choice for peptide analysis. | The hydrophobicity of the C18 stationary phase allows for the separation of peptides based on their amino acid composition and protecting groups. |

| Mobile Phase | The solvent that moves the sample through the column. Typically a gradient of acetonitrile (B52724) and water with an additive like formic acid or TFA. | The gradient elution allows for the separation of a wide range of peptides with varying polarities. Additives like TFA can improve peak shape but may interfere with mass spectrometry. lcms.cz |

| Detection | The method used to visualize the separated components. UV detection at specific wavelengths (e.g., 214 nm, 220 nm, 280 nm, 301 nm) is common for peptides and Fmoc-containing compounds. rsc.orgbris.ac.uk | The Fmoc group has a strong UV absorbance, making it readily detectable and quantifiable. Peptide bonds also absorb in the low UV range. |

| Purity Assessment | The percentage of the desired peptide in the crude sample, calculated from the relative peak areas in the chromatogram. | High purity is essential for the biological application of synthetic peptides. HPLC provides a reliable measure of this critical quality attribute. merck-lifescience.com.tw |

| Yield Calculation | The amount of purified peptide obtained relative to the theoretical maximum. | Yield is a key metric for optimizing synthesis protocols and assessing the efficiency of coupling and deprotection steps. iris-biotech.de |

UV Spectroscopy for Fmoc Deprotection Monitoring

The deprotection of the N-terminal Fmoc group is a critical and repeated step in solid-phase peptide synthesis (SPPS). UV-Vis spectroscopy offers a real-time, non-invasive method to monitor the completion of this reaction. iris-biotech.detec5usa.com The cleavage of the Fmoc group by a base, typically piperidine (B6355638) in DMF, releases dibenzofulvene (DBF), which subsequently forms an adduct with piperidine. iris-biotech.dersc.org This adduct has a characteristic UV absorbance maximum around 301 nm. iris-biotech.dersc.org By measuring the absorbance of the reaction solution at this wavelength, the progress of the deprotection can be followed quantitatively. iris-biotech.dersc.org This technique is so reliable that it is often employed in automated peptide synthesizers to ensure complete deprotection before proceeding to the next coupling step. tec5usa.comthieme-connect.de The concentration of the released Fmoc-piperidine adduct can be calculated using the Beer-Lambert law, which also allows for the determination of the initial loading of the Fmoc-amino acid on the resin. iris-biotech.dersc.org

Interactive Table: UV Spectroscopic Monitoring of Fmoc Deprotection

| Wavelength (nm) | Chromophore | Application |

| ~301 | Dibenzofulvene-piperidine adduct | Quantitative monitoring of Fmoc group cleavage. iris-biotech.dersc.org |

| ~290 | Dibenzofulvene-piperidine adduct | Alternative wavelength for monitoring Fmoc deprotection. rsc.org |

| 289.9 | Dibenzofulvene-piperidine adduct | Wavelength used for quantifying the piperidine-dibenzofulvene adduct. iris-biotech.de |

LC-MS for Peptide Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. This combination is invaluable for the comprehensive analysis of peptide products synthesized using this compound. universiteitleiden.nlbeilstein-journals.org LC-MS allows for the confirmation of the molecular weight of the desired peptide, providing definitive evidence of a successful synthesis. bris.ac.ukgoogle.com It is also highly effective in identifying and characterizing impurities, including byproducts and deletion sequences that may have formed during synthesis. universiteitleiden.nlresearchgate.net The technique is sensitive enough to detect low-level impurities and can be used to monitor the progress of reactions, such as the completion of coupling or the removal of protecting groups. universiteitleiden.nlbeilstein-journals.org In many research settings, a small amount of the peptide-resin is cleaved and analyzed by LC-MS to verify the sequence before proceeding with the full-scale cleavage and purification. universiteitleiden.nl

Advanced Characterization of Resins and Reaction Environments

Beyond monitoring the solution phase of the reaction, understanding the solid support (resin) and the microenvironment where the peptide synthesis occurs is crucial for optimizing the process.

Confocal Laser Scanning Microscopy (CLSM) for Resin Architecture

Confocal Laser Scanning Microscopy (CLSM) has emerged as a valuable tool for characterizing the architecture of resins used in SPPS. researchgate.netresearchgate.net This high-resolution imaging technique allows for the visualization of the distribution of functional groups within the resin beads. For instance, in the development of core-shell type resins, CLSM has been used to confirm that the amino groups, to which the first Fmoc-amino acid is attached, are localized on the shell of the resin beads. researchgate.netdntb.gov.ua By labeling the amino groups with a fluorescent tag, three-dimensional reconstructed images can be generated, providing a clear picture of the resin's functional architecture. researchgate.net This information is critical for understanding how the resin structure influences reaction kinetics and the accessibility of reagents to the growing peptide chain, ultimately impacting the purity and yield of the final peptide. researchgate.netresearchgate.net CLSM has also been utilized in high-throughput screening applications to identify and isolate beads with desired properties from large combinatorial libraries. nih.govacs.org

Computational and Theoretical Studies

In conjunction with experimental techniques, computational and theoretical studies are providing deeper insights into the behavior of Fmoc-protected amino acids. Molecular mechanics and docking studies have been used to investigate the interactions between Fmoc-amino acid derivatives and biological models, such as phospholipid monolayers, which can serve as simplified models for cell membranes. nih.gov These computational approaches can predict how subtle chemical modifications to the Fmoc-amino acid structure might enhance its interaction with specific surfaces. nih.gov Furthermore, computational studies have been employed to predict the conformational preferences that caged amino acids, which can be incorporated into peptides using Fmoc chemistry, might impose on the resulting peptide chain. ajol.info While direct computational studies specifically on this compound are not widely reported, the principles and methods applied to other Fmoc-amino acids are readily transferable and hold promise for elucidating the reactivity and interaction profile of this important compound. nih.govdovepress.com

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in elucidating the intricate details of its reaction mechanisms, particularly in peptide bond formation.

Researchers employ DFT to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, intermediates, and products. This allows for a detailed understanding of the reaction pathway and the associated energy barriers. For instance, in the aminolysis of an N-hydroxysuccinimide (NHS) ester like this compound, DFT can model the nucleophilic attack of an amine on the ester's carbonyl carbon. mdpi.com Calculations can reveal the geometry of the transition state, showing the bond-forming and bond-breaking distances and angles. nih.gov This level of detail is crucial for explaining the reactivity and selectivity observed in peptide synthesis.

DFT studies on related systems, such as the aminolysis of other esters or the decomposition of the Fmoc group, provide a framework for understanding the behavior of this compound. mdpi.comacs.org For example, DFT calculations have been used to propose detailed mechanisms for Fmoc-deprotection side reactions, showing how solvent molecules can stabilize transition states and influence reaction rates. acs.org Similarly, DFT can be applied to study the stability of the this compound molecule itself and the factors that might lead to premature cleavage or side reactions, such as the formation of hydantoin (B18101) derivatives or racemization. The method can also predict how different solvents or additives might influence the reaction's energy profile, guiding the optimization of reaction conditions for higher yield and purity. mdpi.com

| DFT Application | Insights Gained for this compound Systems | Key Parameters Calculated | References |

| Transition State (TS) Analysis | Elucidates the mechanism of peptide bond formation (aminolysis); predicts the energy barrier for the reaction. | Geometry of TS, activation energy (ΔG‡), imaginary frequencies. | nih.gov |

| Reaction Pathway Mapping | Identifies stable intermediates and the sequence of elementary steps in the reaction of this compound with an amine. | Energies of reactants, intermediates, transition states, and products. | acs.org |

| Solvent Effects Modeling | Predicts how different solvents (e.g., DMF, ACN, THF) affect reaction rates and mechanisms by modeling solute-solvent interactions. | Solvation free energy, changes in activation barriers in different media. | acs.org |

| Side Reaction Analysis | Investigates the mechanisms of undesired reactions, such as racemization or decomposition of the Fmoc group. | Energy profiles for competing reaction pathways. | acs.org |

| Spectroscopic Prediction | Calculates theoretical vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra to aid in the experimental characterization of this compound and its reaction products. | Vibrational frequencies, absorption wavelengths, and oscillator strengths. | researchgate.net |

Molecular Modeling in Peptide Design

Molecular modeling, encompassing techniques like molecular dynamics (MD) simulations and molecular docking, is a cornerstone of modern peptide design. When designing peptides that incorporate isoleucine using this compound, these computational tools are vital for predicting the final structure, stability, and function of the peptide.

Molecular dynamics simulations allow researchers to observe the behavior of peptides over time, providing insights into their conformational flexibility, folding pathways, and self-assembly properties. frontiersin.org For peptides containing the bulky, hydrophobic isoleucine residue introduced via this compound, MD simulations can predict how this residue influences the peptide's secondary structure (e.g., formation of α-helices or β-sheets) and its tendency to aggregate. nih.govacs.org Studies on the self-assembly of Fmoc-modified aliphatic amino acids, including isoleucine, have utilized coarse-grained MD simulations to understand how solvent conditions and side-chain sterics control the formation of nanostructures like fibers, rods, and spheres. rsc.org Such insights are critical for the development of peptide-based biomaterials, hydrogels, and drug delivery systems. nih.govosti.gov

Furthermore, all-atom MD simulations can be used to study the interaction of an isoleucine-containing peptide with biological targets, such as proteins or membranes. nih.govbiorxiv.org These simulations can reveal the specific binding modes and calculate the binding free energy, helping to screen and prioritize peptide sequences with high affinity and specificity. For example, simulations can show how the isoleucine side chain fits into a hydrophobic pocket of a receptor protein or inserts into a lipid bilayer. nih.gov This predictive power accelerates the rational design of therapeutic peptides, minimizing the need for extensive experimental synthesis and testing. nih.gov

| Modeling Technique | Application in Isoleucine-Containing Peptide Design | Key Outputs | References |

| Molecular Dynamics (MD) | Predicts the conformational dynamics, folding, and stability of the peptide in solution. | Trajectory of atomic positions, secondary structure evolution, RMSD/RMSF plots. | nih.govacs.org |

| Coarse-Grained MD (CG-MD) | Simulates large-scale phenomena like self-assembly into nanofibers or hydrogels over longer timescales. | Morphologies of aggregates (fibers, spheres), mechanism of assembly. | rsc.orgosti.gov |

| Steered MD (SMD) | Investigates the mechanics of peptide translocation across cell membranes to predict cell-penetrating ability. | Force-extension profiles, potential of mean force (PMF). | nih.gov |

| Molecular Docking | Predicts the preferred binding orientation of a peptide to a receptor protein. | Binding poses, scoring functions, interaction footprints. | mdpi.com |

| Homology Modeling | Constructs a 3D model of a peptide based on the known structure of a similar template peptide. | 3D coordinates of the peptide structure. | nih.gov |

Comparative Analyses of Fmoc Ile Osu in Synthetic Strategies

Comparison with Other Fmoc-Activating Reagents

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto an amino acid is a critical first step. The reactivity and stability of the activating reagent used for this purpose can significantly impact the quality of the resulting Fmoc-amino acid. Fmoc-Ile-OSu is one of several such reagents, each with distinct characteristics.

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). caymanchem.comwiley-vch.de While both are effective, Fmoc-OSu is often preferred over Fmoc-Cl because it offers more controllable reaction conditions and reduces the formation of dipeptide impurities. caymanchem.com The use of the highly reactive Fmoc-Cl can lead to the formation of undesired Fmoc-di- and tripeptides. wiley-vch.decsic.es

However, the use of Fmoc-OSu is not without its own challenges. It has been shown that Fmoc-amino acids prepared with Fmoc-OSu can contain impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH, which can be problematic when producing peptides for pharmaceutical applications. ub.edunih.govug.edu.pl The reaction rate for acylation with Fmoc-OSu is also noteworthy; a complete conversion can often be achieved in about 30 minutes, which is significantly faster than some alternative reagents like Fmoc-2-MBT (2-mercaptobenzothiazole) which may take 24 hours. ub.edu This slower rate, while time-consuming, can be advantageous in preventing the formation of Fmoc-dipeptides. ub.edu

Other activated esters, such as pentafluorophenyl (OPfp) esters, are also widely used in peptide synthesis. bachem.com While Fmoc-OSu and Fmoc-p-nitrophenyl (ONp) esters have found somewhat restricted application directly in solid-phase peptide synthesis (SPPS), more reactive derivatives like Fmoc-amino acid fluorides have gained considerable interest for their efficiency, especially with hindered amino acids. chempep.com For sterically hindered amino acids like isoleucine, the choice of activating reagent is particularly crucial. The reaction to form this compound derivatives can be slower and require higher temperatures to reach completion, highlighting the steric hindrance of the isoleucine side chain. beilstein-journals.orgresearchgate.net

Table 1: Comparison of Fmoc-Activating Reagents

| Feature | Fmoc-OSu | Fmoc-Cl | Fmoc-OPfp | Fmoc-Acid Fluorides |

|---|---|---|---|---|

| Reactivity | Moderate | High | High | Very High |

| Common Side Reactions | Formation of Fmoc-β-Ala impurities ub.edunih.gov | Formation of Fmoc-di/tripeptides wiley-vch.de | Generally clean but can be highly reactive | Can be sensitive to moisture |

| Control of Reaction | Easier to control than Fmoc-Cl | Can be difficult to control | Good | Requires careful handling |

| Application Notes | Widely used for Fmoc protection in solution. | Used for Fmoc protection, but often replaced by Fmoc-OSu. caymanchem.com | Used as stable, pre-activated amino acid derivatives. bachem.com | Gaining interest for coupling hindered amino acids in SPPS. chempep.com |

Comparative Evaluation of Coupling Reagents and Additives

Once Fmoc-Ile-OH (typically generated from an activated form like this compound and then used in a subsequent coupling step) is prepared, its efficient incorporation into a growing peptide chain depends on the coupling reagents and additives. These reagents are designed to form an active intermediate that readily reacts with the free amine of the peptide chain, forming a new peptide bond. The steric hindrance of the isoleucine side chain makes this coupling particularly challenging.

Carbodiimides, particularly Diisopropylcarbodiimide (DIC), are common coupling reagents used in SPPS. peptide.com DIC is preferred over Dicyclohexylcarbodiimide (B1669883) (DCC) in solid-phase synthesis because its urea (B33335) byproduct is soluble and can be easily washed away. peptide.compeptide.com However, carbodiimide (B86325) activation alone can lead to significant racemization of the amino acid. peptide.com

To suppress racemization and improve coupling efficiency, additives are essential. 1-Hydroxybenzotriazole (B26582) (HOBt) has been the traditional additive, forming OBt-active esters that are less prone to racemization. peptide.com The combination of DIC/HOBt is a robust method for most amino acids. jmcs.org.mx More recently, ethyl cyano(hydroxyimino)acetate (Oxyma Pure) has emerged as a superior alternative to HOBt. nih.govoxymapure.com Oxyma has been shown to accelerate coupling reactions and further suppress racemization, especially in difficult sequences. oxymapure.com For instance, in the synthesis of a challenging pentapeptide, the DIC/OxymaPure system yielded a significantly higher percentage of the desired product (42.8%) compared to DIC/HOBt (8.4%). oxymapure.com Furthermore, adding Oxyma to piperidine (B6355638) solutions during Fmoc deprotection can reduce aspartimide formation, a common side reaction. nih.gov

Table 2: Performance of Additives with DIC Coupling Reagent

| Additive | Key Advantages | Key Disadvantages | Racemization Control |

|---|---|---|---|

| HOBt | Traditional standard, effective at reducing racemization compared to DIC alone. peptide.com | Can be explosive under certain conditions; less effective than newer additives for difficult couplings. bachem.comoxymapure.com | Good, but surpassed by HOAt and Oxyma. oxymapure.com |

| Oxyma Pure | Non-explosive, enhances coupling rates, and effectively suppresses racemization. nih.govbachem.comoxymapure.com | Can affect highly acid-sensitive resins like 2-chlorotritylchloride (CTC) resin. csic.es | Excellent, generally superior to HOBt. oxymapure.com |

For sterically hindered amino acids like isoleucine, or for difficult coupling steps in a sequence, more potent activating agents are often required. chempep.com Phosphonium (B103445) and aminium (or uronium) salts have become the reagents of choice for such scenarios. bachem.comsigmaaldrich.com

Popular phosphonium salts include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). bachem.comglobalresearchonline.net Aminium salts include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). chempep.comsigmaaldrich.com

HATU is particularly effective for coupling bulky residues. chempep.com Several synthetic protocols specifically recommend changing the coupling reagent to HATU for the incorporation of isoleucine to ensure the reaction goes to completion. google.comgoogle.com Studies have shown that for loading sterically hindered amino acids like Ile and Val onto a resin, double coupling with HATU activation may be necessary to achieve a complete reaction. nih.gov These reagents convert the Fmoc-amino acid into highly reactive OBt or OAt esters (in the case of HATU), which facilitates rapid amide bond formation. sigmaaldrich.com While extremely efficient, these reagents are more expensive and require the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA). globalresearchonline.netrsc.org

Table 3: Comparison of Potent Coupling Reagents

| Reagent | Type | Key Features | Recommended Use Case for Isoleucine |

|---|---|---|---|

| BOP | Phosphonium | Early generation phosphonium salt, effective but produces a carcinogenic byproduct (HMPA). | Largely replaced by PyBOP and uronium salts. |

| PyBOP | Phosphonium | A safer alternative to BOP, does not form HMPA. bachem.com | Effective for difficult couplings. chempep.com |

| HBTU | Aminium/Uronium | Generates HOBt active esters; very popular for routine and difficult SPPS. chempep.comsigmaaldrich.com | A strong option, but may be slightly less potent than HATU for the most difficult cases. |

| HATU | Aminium/Uronium | Forms highly reactive HOAt esters; considered one of the most powerful coupling reagents. chempep.comsigmaaldrich.com | Often the reagent of choice for coupling Fmoc-Ile-OH, especially in challenging sequences. google.comgoogle.comnih.gov |

Orthogonal Protection Strategies in Peptide Synthesis

The synthesis of a peptide requires a coordinated strategy of protecting groups for the N-terminus and the amino acid side chains. An orthogonal protection strategy is one in which two or more protecting groups can be removed under completely different chemical conditions, allowing for selective deprotection without affecting other parts of the molecule. peptide.comfiveable.meiris-biotech.de

The two dominant strategies in solid-phase peptide synthesis are the Fmoc/tBu and the Boc/Bzl approaches. wikipedia.orgbiosynth.com

The Fmoc/tBu strategy is a truly orthogonal system. biosynth.comacs.org It employs the base-labile Fmoc group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the "permanent" protection of amino acid side chains. iris-biotech.dewikipedia.org The Fmoc group is typically removed with a mild base like 20% piperidine in DMF, while the tBu side-chain protecting groups are removed simultaneously with the peptide's cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). iris-biotech.dewikipedia.org This use of mild conditions for the repetitive deprotection step is a major advantage, making it compatible with a wide range of acid-sensitive linkers and complex peptides. wiley-vch.de

The Boc/Bzl strategy is considered quasi-orthogonal. biosynth.com It uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and different, more robust acid-labile benzyl (B1604629) (Bzl)-based groups for side-chain protection. peptide.comseplite.com The Boc group is removed with a moderate acid (e.g., TFA), while the Bzl groups and the resin linkage require a very strong, hazardous acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage. wikipedia.orgmasterorganicchemistry.comnih.gov The repetitive use of acid for Boc removal can lead to gradual degradation of acid-sensitive side-chain protecting groups, and the final HF cleavage step requires specialized equipment. peptide.comnih.gov However, the Boc/Bzl approach remains useful for synthesizing hydrophobic peptides or those with base-sensitive moieties, where the Fmoc strategy's use of piperidine would be problematic. wikipedia.orgbiosynth.com

A third, less common strategy in SPPS but relevant in solution-phase synthesis is the Z/tBu methodology . This combines the benzyloxycarbonyl (Z or Cbz) group for Nα-protection with tBu-based side-chain protection. The Z group is typically removed by catalytic hydrogenolysis, which provides another layer of orthogonality with the acid-labile tBu groups. biosynth.combachem.com

Table 4: Comparison of Orthogonal Protection Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Z/tBu Strategy |

|---|---|---|---|

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) | Z/Cbz (Hydrogenolysis-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) | tBu-based (Acid-labile) |

| Orthogonality | Fully Orthogonal iris-biotech.debiosynth.com | Quasi-Orthogonal biosynth.com | Fully Orthogonal |

| Deprotection Conditions | Nα: Mild base (Piperidine) Final: Strong acid (TFA) wikipedia.org | Nα: Moderate acid (TFA) Final: Very strong acid (HF) wikipedia.orgmasterorganicchemistry.com | Nα: Catalytic Hydrogenolysis Final: Strong acid (TFA) biosynth.combachem.com | | Key Advantages | Mild deprotection conditions, high efficiency. acs.org | Reduces peptide aggregation, good for base-sensitive peptides. wikipedia.orgbiosynth.com | Orthogonal to both acid- and base-labile groups. | | Key Disadvantages | Piperidine can cause side reactions (e.g., with depsipeptides). wikipedia.org | Harsh final cleavage (HF), requires special equipment, potential side-chain degradation. peptide.comnih.gov | Catalyst poisoning can be an issue; not ideal for SPPS. |

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | N-α-Fmoc-L-isoleucine N-hydroxysuccinimide ester |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| Ile | Isoleucine |

| OSu | N-hydroxysuccinimide ester |

| Fmoc-Cl | 9-fluorenylmethyl chloroformate |

| Fmoc-OPfp | Fmoc-pentafluorophenyl ester |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| Oxyma Pure | Ethyl cyano(hydroxyimino)acetate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| tBu | tert-butyl |

| Boc | tert-butyloxycarbonyl |

| Bzl | Benzyl |

| Z / Cbz | Benzyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DMF | N,N-Dimethylformamide |

| DIEA / DIPEA | N,N-Diisopropylethylamine |

| HF | Hydrogen fluoride |

| 2-MBT | 2-mercaptobenzothiazole |

| CTC | 2-chlorotritylchloride |

| HOAt | 1-Hydroxy-7-azabenzotriazole |

Comparison of Solid-Phase Supports

Polystyrene-based vs. PEG-based Resins and Core-Shell Architectures

Polystyrene-based Resins:

Polystyrene (PS) resins, typically cross-linked with 1% divinylbenzene (B73037) (DVB), are the classical and most cost-effective supports for SPPS. sigmaaldrich.compeptide.com Their hydrophobicity and rigidity provide excellent mechanical stability. sigmaaldrich.com However, the hydrophobic nature of the PS matrix can sometimes lead to poor solvation of the growing peptide chain, especially for complex or hydrophobic sequences, potentially causing aggregation and incomplete reactions. peptide.com The swelling of PS resins is highly dependent on the solvent, with optimal swelling observed in non-polar aprotic solvents like dichloromethane (B109758) (DCM) and toluene, and less so in polar solvents like dimethylformamide (DMF), which is a common solvent in Fmoc SPPS. peptide.com For the coupling of this compound, the relatively rigid nature of the PS support can present steric challenges, potentially requiring longer coupling times or the use of more potent activating agents to achieve high coupling efficiency.

Poly(ethylene glycol)-based Resins:

Poly(ethylene glycol) (PEG) based resins, such as TentaGel, are composed of PEG chains grafted onto a polystyrene core. peptide.com This creates a more hydrophilic and flexible environment that more closely mimics the solution phase, promoting better solvation of the growing peptide chain and reducing aggregation. peptide.com PEG resins swell well in a wide range of solvents, including the polar solvents used in Fmoc SPPS like DMF and even water. sigmaaldrich.com This enhanced solvation and flexibility can facilitate the coupling of sterically hindered residues like this compound. However, PEG resins typically have a lower loading capacity compared to PS resins and are generally more expensive. sigmaaldrich.com

Core-Shell Architectures:

Core-shell resins represent a newer class of solid supports that aim to combine the advantageous properties of both PS and PEG resins. These resins typically feature a highly cross-linked polystyrene core providing mechanical stability, and a flexible poly(ethylene glycol) shell where the peptide synthesis occurs. researchgate.netresearchgate.net This design provides a synthesis environment similar to that of PEG resins, with good solvation and reduced steric hindrance, while maintaining the robust handling characteristics of PS resins. researchgate.net Research has shown that core-shell resins can be particularly effective for the synthesis of difficult sequences and can lead to higher purity and yield of the final peptide. researchgate.net The controlled environment of the PEG shell can be particularly beneficial for the efficient incorporation of this compound.

Below is a comparative table summarizing the key features of these resin types in the context of using this compound.

| Feature | Polystyrene-based Resins | PEG-based Resins | Core-Shell Resins |

| Composition | Styrene cross-linked with divinylbenzene. sigmaaldrich.com | Poly(ethylene glycol) grafted on polystyrene. peptide.com | Polystyrene core with a poly(ethylene glycol) shell. researchgate.netresearchgate.net |

| Swelling | High in non-polar solvents (e.g., DCM), lower in polar solvents (e.g., DMF). peptide.com | High in a wide range of solvents, including polar ones like DMF and water. sigmaaldrich.com | Good swelling in a variety of solvents, combining properties of PS and PEG. researchgate.net |

| Loading Capacity | Typically high (e.g., 0.5 - 1.0 mmol/g). sigmaaldrich.com | Typically lower (e.g., 0.2 - 0.3 mmol/g). sigmaaldrich.com | Can be tailored, often in the range of 0.1-0.4 mmol/g. researchgate.netresearchgate.net |

| Environment | Hydrophobic and rigid. peptide.com | Hydrophilic and flexible. peptide.com | Hydrophilic and flexible synthesis environment with a rigid core. researchgate.net |

| Advantages | Cost-effective, high loading capacity, good mechanical stability. sigmaaldrich.com | Excellent solvation, reduces peptide aggregation, suitable for difficult sequences. peptide.com | Combines mechanical stability of PS with favorable synthesis environment of PEG, good for difficult sequences. researchgate.net |

| Disadvantages | Can lead to peptide aggregation, limited swelling in polar solvents. peptide.com | Higher cost, lower loading capacity. sigmaaldrich.com | Can be more expensive than traditional PS resins. |

| Suitability for this compound | May require optimized coupling conditions due to steric hindrance and potential for aggregation. | Generally provides a more favorable environment for efficient coupling. | Offers an optimized environment for coupling, potentially leading to higher yields and purity. researchgate.net |

Q & A

Basic Questions

Q. What are the key steps for synthesizing Fmoc-Ile-OSu, and how can its purity be validated?

- Methodological Answer : Synthesis involves reacting Fmoc-protected isoleucine with N-hydroxysuccinimide (NHS) and a coupling agent like DCC in anhydrous DMF. Post-reaction, purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual NHS peaks at δ 2.8 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular ion consistency with the theoretical mass (C₂₄H₂₄N₂O₆: 460.45 g/mol). Always include solvent blank controls and reference standards for comparison .

Q. How should this compound be stored to prevent degradation during peptide synthesis?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Pre-dissolve in anhydrous DMF or DCM immediately before use to minimize hydrolysis of the active ester. Monitor shelf life via periodic TLC analysis (Rf shifts indicate degradation) .

Q. What solvents are optimal for dissolving this compound, and how does solubility impact coupling efficiency?

- Methodological Answer : Anhydrous DMF or DCM are preferred due to high solubility (≥50 mg/mL). Avoid aqueous buffers or THF, as they accelerate hydrolysis. Coupling efficiency (>90%) is tested by monitoring residual free amine via Kaiser test or LC-MS post-reaction. Inefficient coupling may require increased equivalents (1.5–2.0×) or prolonged reaction times (2–4 hrs) .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability in DMF versus DMSO be resolved?

- Methodological Answer : Contradictions often arise from solvent purity (e.g., trace water in DMSO) or temperature variations. Design a stability study comparing hydrolysis rates in rigorously dried solvents using ¹H NMR (monitor succinimide ester peak at δ 2.8 ppm). Control humidity (<0.1% H₂O) and temperature (20–25°C). Statistical analysis (ANOVA) of degradation half-lives can identify significant variables .

Q. What computational methods predict this compound’s reactivity in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use density functional theory (DFT) to model activation energies for acylation reactions. Compare with experimental coupling rates (e.g., via stopped-flow kinetics). Validate models by correlating computational predictions with empirical HPLC yields for varying resin types (e.g., Wang vs. Rink amide). WebMO or Gaussian software can optimize molecular geometries .